4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is a complex organic compound characterized by its naphthalene ring structure
Preparation Methods
The synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid involves several steps. One common method includes the reaction of 1-acetylnaphthalene with a transaminase enzyme in the presence of an amino donor . This process yields enantiomerically pure ®-1-(1-naphthyl)ethylamine, which can be further processed to obtain the desired compound.
Chemical Reactions Analysis
4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in diazonium coupling reactions in the presence of nitrite to form strongly colored azo compounds . Common reagents used in these reactions include nitrite and other diazonium salts.
Scientific Research Applications
This compound has several scientific research applications. It is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .
Mechanism of Action
The mechanism of action of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an intermediate in the synthesis of cinacalcet hydrochloride, a drug used to treat hyperparathyroidism . The compound’s effects are mediated through its interaction with calcium-sensing receptors.
Comparison with Similar Compounds
4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid can be compared to other similar compounds, such as 1-(1-naphthyl)ethylamine and N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) . These compounds share structural similarities but differ in their specific applications and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXHLAOQYCBAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391627 |
Source
|
Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802906-00-9 |
Source
|
Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.